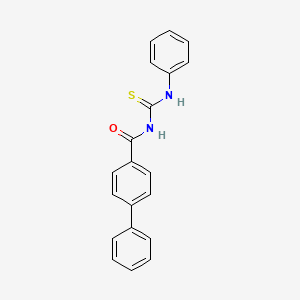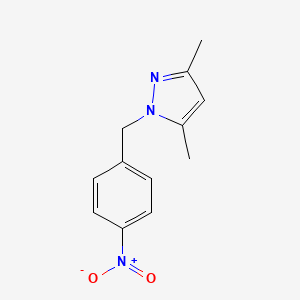![molecular formula C15H23N3O B5852282 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone, also known as MPMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH belongs to the family of hydrazones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in neuronal cells. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has also been shown to improve mitochondrial function and reduce the accumulation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is its low bioavailability, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. One area of interest is the development of more potent and selective analogs of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone that can target specific signaling pathways involved in neurodegeneration. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone in animal models and human clinical trials. Finally, the potential use of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone as a diagnostic tool for Alzheimer's disease and other neurological disorders warrants further investigation.
Conclusion
In conclusion, 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is a promising compound for the treatment of neurological disorders due to its neuroprotective effects and potential therapeutic applications. Its synthesis method and scientific research application have been discussed in detail, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone involves the reaction of 4-methoxy-3-(1-piperidinylmethyl)benzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(17-16)13-6-7-15(19-2)14(10-13)11-18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11,16H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJTKMWCXWAQL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(1E)-1-hydrazinylideneethyl]-2-methoxybenzyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)

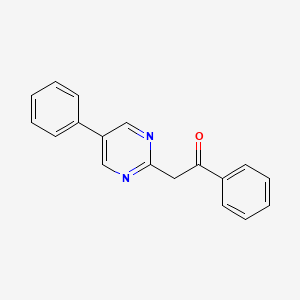
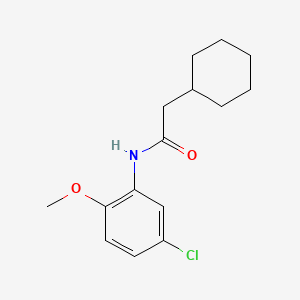

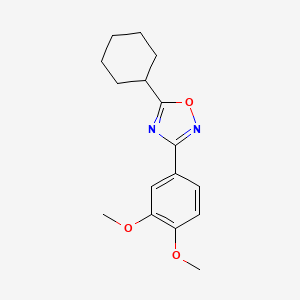

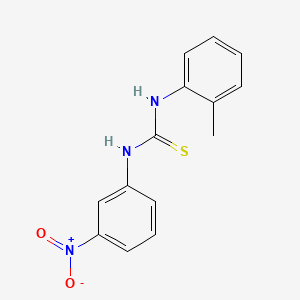


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
